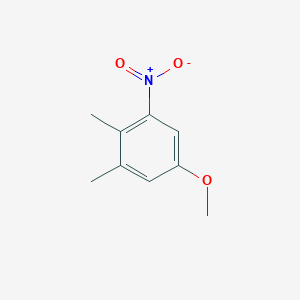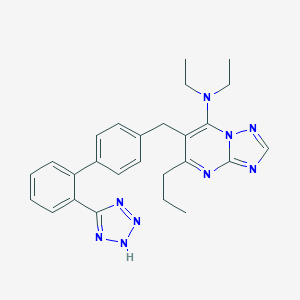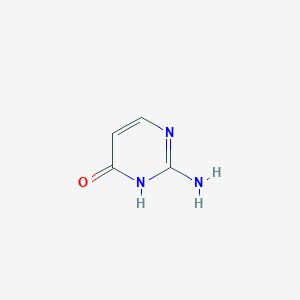![molecular formula C9H14N2 B062702 3-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 172479-45-7](/img/structure/B62702.png)
3-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a cyclopentane ring fused to the pyrazole ring, with an isopropyl group attached to the third carbon of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentane ring, followed by the introduction of the isopropyl group through alkylation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization and alkylation processes.
Industrial Production Methods
In an industrial setting, the production of Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
化学反応の分析
Types of Reactions
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
科学的研究の応用
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Cyclopentapyrazole: A simpler analog without the isopropyl group.
Dihydropyrazole: A reduced form of pyrazole with different hydrogenation levels.
Substituted Pyrazoles: Pyrazoles with various substituents such as methyl, ethyl, or phenyl groups.
Uniqueness
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) is unique due to its specific structural features, including the fused cyclopentane ring and the isopropyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
172479-45-7 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
3-propan-2-yl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-7-4-3-5-8(7)10-11-9/h6H,3-5H2,1-2H3,(H,10,11) |
InChIキー |
DYFLISXMSYEFEE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NNC2=C1CCC2 |
正規SMILES |
CC(C)C1=NNC2=C1CCC2 |
同義語 |
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)













